4-tert-butyl-N-(naphthalen-2-yl)cyclohexanecarboxamide
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Overview
Description
4-tert-butyl-N-(naphthalen-2-yl)cyclohexanecarboxamide is a synthetic organic compound that features a cyclohexane ring substituted with a tert-butyl group and a naphthyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-(naphthalen-2-yl)cyclohexanecarboxamide typically involves the following steps:
Formation of the Cyclohexanecarboxamide Core: The starting material, cyclohexanecarboxylic acid, is converted to its corresponding amide using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Introduction of the Naphthyl Group: The naphthyl group is introduced via a nucleophilic substitution reaction. Naphthalen-2-ylamine is reacted with the cyclohexanecarboxamide intermediate under acidic conditions to form the desired product.
Addition of the tert-Butyl Group: The tert-butyl group is introduced through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-(naphthalen-2-yl)cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Substitution: The naphthyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
4-tert-butyl-N-(naphthalen-2-yl)cyclohexanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-(naphthalen-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
- 2-(4-(tert-butyl)naphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
4-tert-butyl-N-(naphthalen-2-yl)cyclohexanecarboxamide stands out due to its unique combination of a cyclohexane ring, a tert-butyl group, and a naphthyl group. This structural arrangement imparts distinct physicochemical properties and potential biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H27NO |
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Molecular Weight |
309.4 g/mol |
IUPAC Name |
4-tert-butyl-N-naphthalen-2-ylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C21H27NO/c1-21(2,3)18-11-8-16(9-12-18)20(23)22-19-13-10-15-6-4-5-7-17(15)14-19/h4-7,10,13-14,16,18H,8-9,11-12H2,1-3H3,(H,22,23) |
InChI Key |
SQPYHOQQTDJLCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)C(=O)NC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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